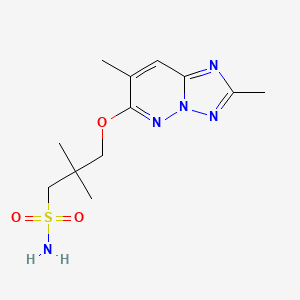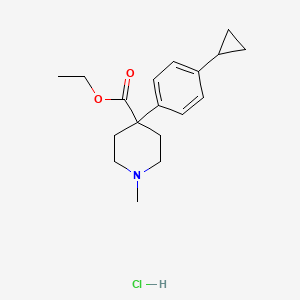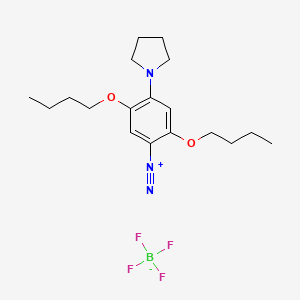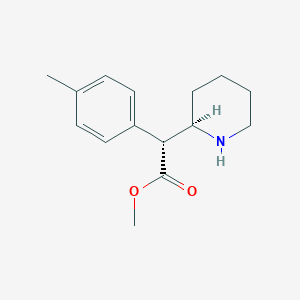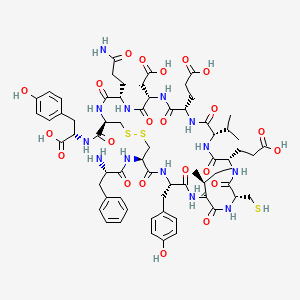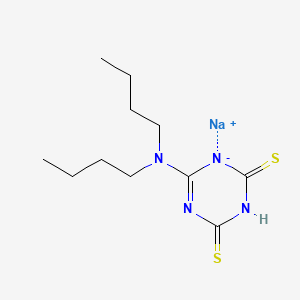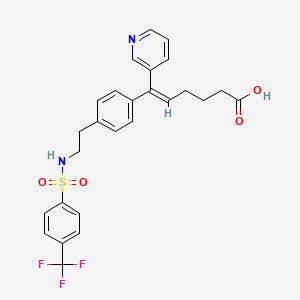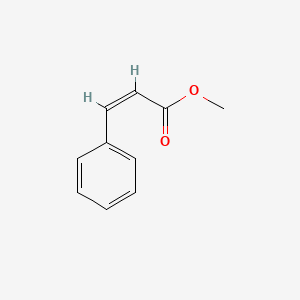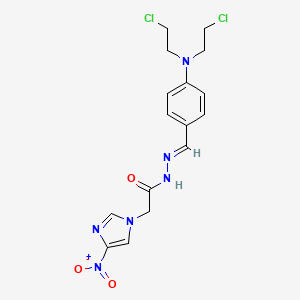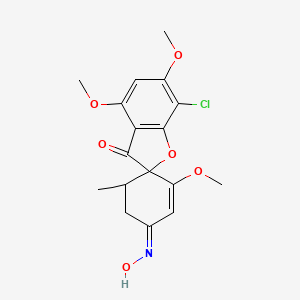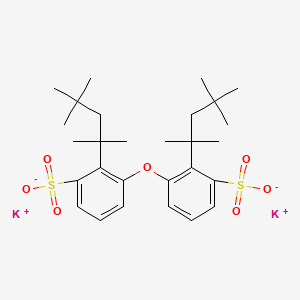
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is a chemical compound with the molecular formula C28H42O7S2 and CAS number 75908-83-7 . This compound is known for its unique structure, which includes two benzenesulfonic acid groups connected by an oxybis bridge and substituted with 1,1,3,3-tetramethylbutyl groups. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids such as sulfuric acid and controlled temperatures to ensure the proper formation of the sulfonic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acids.
Substitution: Nitrobenzenesulfonic acids and halogenated benzenesulfonic acids.
Applications De Recherche Scientifique
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) involves its interaction with molecular targets such as proteins and cell membranes. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its hydrophobic 1,1,3,3-tetramethylbutyl groups can insert into lipid bilayers, altering membrane properties and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog without the oxybis bridge and tetramethylbutyl groups.
Toluene-4-sulfonic acid: Contains a methyl group instead of the tetramethylbutyl groups.
Dodecylbenzenesulfonic acid: Features a long alkyl chain instead of the tetramethylbutyl groups.
Uniqueness
Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is unique due to its oxybis bridge and bulky tetramethylbutyl groups, which confer distinct chemical and physical properties. These structural features enhance its surfactant and emulsifying capabilities, making it particularly valuable in industrial and research applications .
Propriétés
Numéro CAS |
75908-83-7 |
|---|---|
Formule moléculaire |
C28H40K2O7S2 |
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
dipotassium;3-[3-sulfonato-2-(2,4,4-trimethylpentan-2-yl)phenoxy]-2-(2,4,4-trimethylpentan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C28H42O7S2.2K/c1-25(2,3)17-27(7,8)23-19(13-11-15-21(23)36(29,30)31)35-20-14-12-16-22(37(32,33)34)24(20)28(9,10)18-26(4,5)6;;/h11-16H,17-18H2,1-10H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
CSUZQJZQOMWDTR-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])C(C)(C)CC(C)(C)C.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


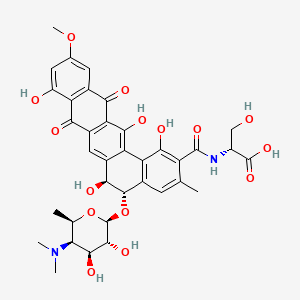
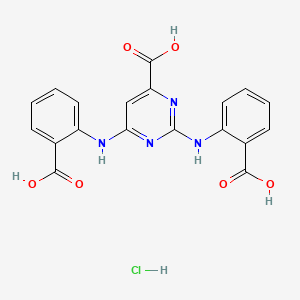
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
